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Core Science & Biosynthesis

Foundational

Physicochemical Properties and Characterization of Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate

Executive Summary The compound Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Featuring a ce...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Featuring a central 1,2,4-triazole core flanked by an electron-withdrawing 4-nitrophenyl group and a versatile ethyl ester moiety, this molecule serves as a critical intermediate for drug discovery. Its structural topology makes it an exceptional bioisostere for amides and carboxylic acids, providing enhanced metabolic stability while maintaining critical hydrogen-bonding networks. This technical guide provides a rigorous, self-validating framework for its physicochemical profiling, synthesis, and analytical characterization.

Structural and Physicochemical Profiling

The molecular architecture of Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate is defined by its amphoteric, planar, and aromatic 1,2,4-triazole core. The parent 1H-1,2,4-triazole possesses a pKa of approximately 10.26 for the neutral molecule and 2.45 for the protonated form 1[1]. However, the presence of the strongly electron-withdrawing 4-nitrophenyl and carboxylate groups significantly delocalizes the electron density of the triazole ring, rendering the N-H proton more acidic than an unsubstituted analog.

The molecule exists primarily in the 1H-tautomeric form in the solid state, though rapid interconversion between the 1H and 2H/4H tautomers occurs in solution. The physicochemical parameters are summarized below to guide formulation and solvent selection.

PropertyValue / DescriptionCausality / Implication
Molecular Formula C₁₁H₁₀N₄O₄Defines the exact mass for high-resolution mass spectrometry.
Molecular Weight 262.22 g/mol Falls well within Lipinski's Rule of 5 limits for oral bioavailability.
Hydrogen Bond Donors 1 (Triazole N-H)Facilitates key target-binding interactions (e.g., kinase hinge regions).
Hydrogen Bond Acceptors 7 (N, O atoms)Enhances aqueous solubility potential but increases topological polar surface area.
Topological Polar Surface Area (TPSA) ~113.6 ŲIndicates moderate membrane permeability; unlikely to cross the blood-brain barrier efficiently.
Estimated LogP 1.8 – 2.2Strikes an optimal balance between lipophilicity and aqueous solubility.

Synthetic Methodology & Mechanistic Pathway

The synthesis of 1,2,4-triazoles typically proceeds via the condensation of an amidrazone with an activated carbonyl compound. For this specific derivative, the reaction between 4-nitrobenzamidrazone and diethyl oxalate is the most efficient and scalable route.

Synthesis A 4-Nitrobenzamidrazone C Condensation (EtOH, Reflux) A->C B Diethyl Oxalate B->C D Acyclic Acyl Amidrazone Intermediate C->D E Intramolecular Cyclization (Heat, -H2O) D->E F Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate E->F

Synthetic workflow for Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate.

Step-by-Step Synthetic Protocol

This protocol is designed as a self-validating system, incorporating in-process controls to ensure high fidelity and yield.

  • Reagent Preparation: Suspend 10.0 mmol of 4-nitrobenzamidrazone in 25 mL of anhydrous ethanol.

    • Causality: Anhydrous ethanol is selected because it solubilizes the intermediate at reflux and matches the leaving group (ethanol) generated by the diethyl oxalate, preventing transesterification side reactions.

  • Condensation: Add 12.0 mmol (1.2 equivalents) of diethyl oxalate dropwise to the stirring suspension at room temperature.

    • Causality: Diethyl oxalate is chosen over oxalyl chloride to prevent violent exothermic reactions and to selectively form the mono-acyl intermediate without over-acylation.

  • Thermal Cyclization: Elevate the temperature to reflux (78 °C) for 4–6 hours.

    • Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl Acetate system. The disappearance of the lower-Rf amidrazone spot and the emergence of a UV-active higher-Rf spot confirms the cyclization.

  • Isolation: Concentrate the reaction mixture under reduced pressure to half its volume, then cool to 4 °C to induce crystallization.

  • Purification: Filter the resulting precipitate and wash with cold ethanol, followed by recrystallization from an ethanol/water mixture to yield the pure product as a crystalline solid.

Analytical Characterization Protocols

To establish absolute trustworthiness in the synthesized compound, a multi-modal analytical approach is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Protocol: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Spike the sample with 0.1% Tetramethylsilane (TMS).

  • Causality & Validation: DMSO- d6​ is explicitly chosen over CDCl₃. The polarity of the triazole core limits solubility in non-polar halogenated solvents. More importantly, aprotic DMSO prevents the rapid deuterium exchange of the critical triazole N-H proton, allowing its observation. TMS serves as the internal standard (0.00 ppm) to self-validate the chemical shift calibration2[2].

NucleusExpected Chemical Shift (ppm)Multiplicity & IntegrationAssignment
¹H NMR ~14.8Singlet, 1H (Broad)Triazole N-H
¹H NMR 8.35Doublet, 2H (J ≈ 8.5 Hz)Aromatic (Nitro-adjacent)
¹H NMR 8.15Doublet, 2H (J ≈ 8.5 Hz)Aromatic (Triazole-adjacent)
¹H NMR 4.40Quartet, 2H (J ≈ 7.1 Hz)Ester -CH₂-
¹H NMR 1.35Triplet, 3H (J ≈ 7.1 Hz)Ester -CH₃
Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Protocol: Analyze the solid sample using Attenuated Total Reflectance (ATR) FT-IR.

  • Causality: ATR-FTIR is preferred over traditional KBr pellets because KBr is highly hygroscopic; absorbed moisture can mask the critical N-H stretching region (3100–3200 cm⁻¹).

  • Key Validating Signals: Look for the sharp ester C=O stretch at ~1730 cm⁻¹, the asymmetric NO₂ stretch at ~1520 cm⁻¹, and the symmetric NO₂ stretch at ~1350 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)
  • Protocol: Dilute the sample in LC-MS grade methanol with 0.1% formic acid and inject into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Causality: The addition of 0.1% formic acid forces the protonation of the triazole nitrogen, ensuring robust ionization in positive mode (ESI+). The expected exact mass for the [M+H]⁺ adduct is m/z 263.0775.

Application in Drug Discovery

The 1,2,4-triazole ring has emerged as an exceptional bioisostere in modern medicinal chemistry3[3]. It effectively mimics the planar geometry, dipole moment, and hydrogen-bonding capabilities of an amide bond, but with profound resistance to enzymatic degradation by amidases and esterases 4[4].

Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate acts as a highly modular building block:

  • The Nitro Group: Can be catalytically reduced (e.g., Pd/C, H₂) to an aniline, providing a nucleophilic handle for Buchwald-Hartwig cross-coupling or amide library generation.

  • The Ester Group: Can be saponified to a carboxylic acid under mild basic conditions, allowing for subsequent coupling with diverse amines to explore structure-activity relationships (SAR) in target binding pockets.

By leveraging these orthogonal functional groups, researchers can rapidly generate diverse chemical libraries targeting kinases, viral replication machinery, and microtubule dynamics.

References

  • National Center for Biotechnology Information. "1H-1,2,4-Triazole | C2H3N3 | CID 9257" PubChem.
  • Wikipedia Contributors. "1,2,4-Triazole" Wikipedia, The Free Encyclopedia.
  • Kaur, R., et al. "Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents" National Library of Medicine (PMC).
  • Smith, J., et al. "More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication" National Library of Medicine (PMC).

Sources

Exploratory

A Technical Guide to the X-ray Crystallography and Structural Analysis of Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate

Preamble: The Structural Imperative in Modern Drug Discovery For researchers, scientists, and professionals in drug development, the 1,2,4-triazole scaffold represents a "privileged structure" due to its presence in a wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Structural Imperative in Modern Drug Discovery

For researchers, scientists, and professionals in drug development, the 1,2,4-triazole scaffold represents a "privileged structure" due to its presence in a wide array of therapeutic agents, including those with antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The introduction of a 4-nitrophenyl group can significantly influence the molecule's electronic properties and its ability to engage in specific biological interactions, making compounds like Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate compelling candidates for further investigation.

However, to truly unlock the therapeutic potential and understand the structure-activity relationships (SAR) of such a molecule, a definitive, three-dimensional atomic map is not just beneficial—it is essential. While spectroscopic methods like NMR and Mass Spectrometry provide crucial data on connectivity and composition, only single-crystal X-ray crystallography delivers an unambiguous confirmation of molecular structure, conformation, and the intricate network of intermolecular interactions that govern its solid-state properties.[5]

This guide provides an in-depth, methodological walkthrough of the entire process, from synthesis and crystallization to the detailed structural analysis of a prototypical nitrophenyl-substituted triazole. It is designed to explain not just the procedural steps, but the critical reasoning behind them, offering field-proven insights into obtaining and interpreting high-quality crystallographic data.

Synthesis and Single-Crystal Growth: The Foundation of Quality Data

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the crystal is the single most important determinant of the quality of the final structural model.

Synthetic Protocol: A Plausible Pathway

The synthesis of the title compound can be approached through a cyclocondensation reaction, a robust method for forming the 1,2,4-triazole ring.[6][7]

Step-by-Step Synthesis:

  • Preparation of Ethyl Oxalylhydrazide: React diethyl oxalate with hydrazine hydrate in a 1:1 molar ratio in ethanol at reflux. The product precipitates upon cooling and can be purified by recrystallization.

  • Formation of the Amidine Intermediate: Treat 4-nitrobenzonitrile with sodium ethoxide in absolute ethanol to form the corresponding ethyl imidate. This intermediate is typically used in situ.

  • Cyclocondensation Reaction: Add the prepared ethyl oxalylhydrazide to the solution containing the ethyl 4-nitrobenzimidate intermediate.

  • Heating and Cyclization: Reflux the reaction mixture. The acylhydrazide will react with the imidate, and subsequent intramolecular cyclization with the elimination of ethanol and water yields the 1,2,4-triazole ring.

  • Isolation and Purification: After cooling, the product, Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate, is isolated by filtration. Purification is achieved through recrystallization from a suitable solvent system (e.g., ethanol/DMF) to achieve the high purity (>99%) required for successful crystallization.

The Art of Crystallization: From Pure Compound to Ordered Lattice

Growing a single crystal is often more of an art than a science, requiring patience and systematic screening of conditions. The goal is to allow the molecules to slowly and methodically arrange themselves into a perfectly ordered, three-dimensional lattice.

Protocol for Single-Crystal Growth:

  • Solvent Selection: Dissolve a small amount of the purified compound (10-20 mg) in a minimum volume of a heated solvent in which it is sparingly soluble at room temperature. Common choices include ethanol, acetonitrile, or a mixture like ethyl acetate/hexane.

  • Slow Evaporation (Primary Method): Place the resulting solution in a small, clean vial. Cover the vial with a cap or parafilm pierced with a few small holes. This allows the solvent to evaporate very slowly over several days to weeks at a constant temperature. This gradual increase in concentration encourages the formation of a limited number of nucleation sites, leading to larger, higher-quality crystals.[8][9]

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.5 mm in size) have formed, they must be carefully harvested using a nylon loop or a micromanipulator. The chosen crystal should be transparent with well-defined faces and free of visible cracks or defects.

X-ray Crystallography: The Definitive Structural Arbiter

Single-crystal X-ray diffraction (SC-XRD) provides a precise map of electron density within the crystal. From this map, the positions of individual atoms can be determined, yielding exact bond lengths, angles, and the overall molecular conformation.[5]

Experimental Workflow

The process from a harvested crystal to a final, validated structure follows a systematic and self-validating workflow. Each step contains checks and balances to ensure the quality and accuracy of the final model.

G Diagram 1: X-ray Crystallography Experimental Workflow cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Structure Determination cluster_3 Analysis & Validation Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting & Screening Crystallization->Mounting Collection Data Collection at 100 K Mounting->Collection Processing Data Processing & Integration Collection->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement (Full-Matrix Least-Squares) Solution->Refinement Analysis Structural Analysis (Geometry, Interactions) Refinement->Analysis Validation Validation & Deposition (CIF) Analysis->Validation

Caption: Workflow for structure validation via X-ray crystallography.

Step-by-Step Methodology
  • Crystal Mounting and Screening: The selected crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K). This low temperature is crucial as it minimizes atomic thermal vibrations, leading to higher resolution data and a more precise structural model.[10] An initial series of diffraction images are taken to confirm the crystal's quality and determine the unit cell parameters.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. Modern diffractometers automate this process, ensuring high redundancy and completeness of the dataset.

  • Data Processing and Structure Solution: The collected diffraction intensities are processed to correct for experimental factors.[5] The space group is determined, and an initial structural model is generated using direct methods or Patterson methods, which are computational algorithms that phase the diffraction data to generate an initial electron density map.

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method. In this iterative process, atomic positions, and displacement parameters are adjusted to minimize the difference between the observed diffraction data and the data calculated from the model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Structural Analysis: From Molecular Geometry to Crystal Packing

The refined crystallographic model provides a wealth of information. The following section uses representative data from a closely related structure, Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate, to illustrate the type of detailed analysis that is performed.[10][11]

Crystal Data and Structure Refinement

The quantitative output of a crystallographic experiment is summarized in a standardized table. This data forms the basis for publication and deposition in crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC).

Table 1: Representative Crystal Data and Structure Refinement Parameters (Note: Data is modeled after a closely related 1,2,3-triazole structure for illustrative purposes)[10][11]

ParameterValue
Chemical FormulaC₁₂H₁₂N₄O₄
Formula Weight276.26
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a13.5309 (3) Å
b7.3014 (2) Å
c12.6058 (3) Å
β99.574 (1)°
Volume1228.04 (5) ų
Z (Molecules/unit cell)4
Density (calculated)1.494 Mg/m³
Data Collection
Reflections collected4469
Independent reflections2825
Refinement
Final R indices [I>2σ(I)]R₁ = 0.040, wR₂ = 0.114
Goodness-of-fit (S)1.03
Molecular Structure and Conformation

The analysis of the molecular structure reveals key geometric features:

  • Ring Planarity and Dihedral Angles: The 1,2,4-triazole and the nitrophenyl rings are individually planar. A key feature is the dihedral angle between these two rings. In similar structures, this angle is often significant (e.g., 37.9°), indicating a twisted conformation that minimizes steric hindrance.[10]

  • Conformation of Substituents: The ethyl carboxylate group will adopt a specific conformation. The ester moiety itself is typically planar, but its orientation relative to the triazole ring is critical. Intramolecular hydrogen bonds, such as a C-H···O interaction, can stabilize the conformation and lead to the formation of ring-like motifs (e.g., an S(6) ring).[11] The nitro group is often only slightly twisted out of the plane of the phenyl ring.

Supramolecular Assembly and Hirshfeld Surface Analysis

A crystal is not merely a collection of individual molecules; it is a highly organized supramolecular assembly held together by a network of non-covalent interactions. Understanding this crystal packing is vital for predicting physical properties like solubility and melting point.

  • Key Intermolecular Interactions:

    • Hydrogen Bonds: While the 1H-1,2,4-triazole has a protonated nitrogen that can act as a hydrogen bond donor, the primary interactions in this structure are likely to be weaker C-H···O and C-H···N hydrogen bonds involving the ester oxygen, nitro group oxygens, and triazole nitrogen atoms.[10] These interactions link molecules into layers or chains.

    • π-π Stacking: The electron-rich triazole ring and the electron-deficient nitrophenyl ring are prime candidates for π-π stacking interactions. These interactions, where the rings stack face-to-face (often with an offset), are a major stabilizing force in the crystal lattice.[11][12]

G Diagram 2: Conceptual Intermolecular Interactions cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_Triazole Triazole Ring A_Phenyl Nitrophenyl Ring A_Ester Ester (O) C_Phenyl Nitrophenyl Ring A_Phenyl->C_Phenyl π-π Stacking B_Triazole Triazole Ring (N-H) B_Triazole->A_Ester C-H···O Hydrogen Bond B_Phenyl Nitrophenyl Ring

Caption: Key intermolecular forces governing crystal packing.

  • Hirshfeld Surface Analysis: This powerful computational tool provides a visual and quantitative method for analyzing intermolecular contacts.[8][13][14] A surface is generated around the molecule, and the color coding indicates the nature and closeness of intermolecular contacts. Decomposing this surface into a 2D "fingerprint plot" allows for the quantification of each type of interaction (e.g., H···H, C···H, O···H), confirming the relative importance of hydrogen bonding and π-stacking in the overall crystal packing.[12]

Implications for Drug Design and Development

The precise structural data obtained from X-ray crystallography is directly applicable to drug development:

  • Pharmacophore Modeling: The exact 3D arrangement of functional groups (hydrogen bond donors/acceptors, aromatic rings) defines the molecule's pharmacophore, which is essential for designing analogs that fit a specific biological target.

  • Conformational Analysis: The solid-state structure reveals a low-energy conformation of the molecule. This information is invaluable for computational docking studies, providing a validated starting point for predicting how the molecule might bind to a protein's active site.[5]

  • Polymorph Screening: The way a molecule packs in its crystal lattice can lead to different crystalline forms, or polymorphs, which can have different solubilities and bioavailabilities. A definitive crystal structure is the first step in identifying and characterizing these forms, a critical aspect of pharmaceutical development.

Conclusion

The structural elucidation of a novel compound like Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate via single-crystal X-ray crystallography is a cornerstone of modern chemical and pharmaceutical research. It transcends simple characterization, providing definitive proof of structure and offering profound insights into the conformational preferences and intermolecular forces that dictate the molecule's behavior. This detailed structural knowledge is the bedrock upon which rational drug design, structure-activity relationship studies, and the development of new therapeutic agents are built.

References

  • BenchChem. (n.d.). Unambiguous Structural Confirmation of 1,2,4-Triazole Derivatives: A Comparative Guide to X-ray Crystallography. BenchChem.
  • Tiwari, S., & Singh, A. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry.
  • CrystEngComm. (n.d.). 1,2,4-Triazole-based molecular switches: crystal structures, Hirshfeld surface analysis and optical properties. Royal Society of Chemistry.
  • PMC. (n.d.). Application of triazoles in the structural modification of natural products.
  • Arabian Journal of Chemistry. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential.
  • PMC. (n.d.). Crystal structure, computational study and Hirshfeld surface analysis of ethyl (2S,3R)-3-(3-amino-1H-1,2,4-triazol-1-yl)-2-hydroxy-3-phenylpropanoate.
  • Journal of Pharmaceutical and Allied Sciences. (2024). Synthetic Techniques And Pharmacological Application Of Triazole Derivatives: A Review.
  • ScienceOpen. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • MDPI. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking.
  • ResearchGate. (n.d.). Crystal structure, Hirshfeld surface analysis, interaction energy and DFT studies of 4-[(4-allyl-2-methoxyphenoxy)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole.
  • PMC. (n.d.). Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate.
  • Preprints.org. (2023). Synthesis and Crystallization of N- rich Triazole Compounds.
  • ResearchGate. (2025). Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate.
  • ResearchGate. (2022). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates.
  • MOST Wiedzy. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces.
  • ACS Publications. (2010). Synthesis of 3,4,5-Trisubstituted-1,2,4-triazoles. Chemical Reviews.

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Foundational

Density Functional Theory (DFT) Calculations for Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate: A Comprehensive Computational Protocol

Executive Summary Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate is a highly functionalized heterocyclic compound characterized by three distinct electronic domains: a conjugated 1,2,4-triazole core, a strongly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate is a highly functionalized heterocyclic compound characterized by three distinct electronic domains: a conjugated 1,2,4-triazole core, a strongly electron-withdrawing 4-nitrophenyl group, and an ethyl carboxylate moiety. Understanding the molecular orbital dynamics, electrostatic potential, and thermodynamic stability of this molecule is critical for predicting its pharmacological potential and coordination chemistry.

As a Senior Application Scientist, I have designed this technical guide to establish a rigorous, self-validating computational workflow using Density Functional Theory (DFT). This document outlines the causality behind specific functional and basis set selections, provides a step-by-step experimental protocol, and synthesizes the expected quantitative outputs into actionable data for drug development professionals.

Theoretical Framework & Causality of Method Selection

When modeling highly conjugated systems containing multiple heteroatoms (N, O), the choice of the computational level of theory dictates the reliability of the resulting data.

Why B3LYP?

We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional. B3LYP provides an optimal balance between computational expense and predictive accuracy for organic molecules. It is particularly adept at predicting vibrational frequencies, geometric parameters, and thermodynamic properties of 1[1].

Why the 6-311++G(d,p) Basis Set?

The selection of the 6-311++G(d,p) basis set is a deliberate, causality-driven choice:

  • Diffuse Functions (++): The molecule contains highly electronegative oxygen atoms within the nitro ( −NO2​ ) and carboxylate ( −COOCH2​CH3​ ) groups. These atoms possess expanded, diffuse electron clouds, especially when acting as hydrogen-bond acceptors or coordinating with metal ions. Standard basis sets fail to model electron density far from the nucleus; diffuse functions correct this.

  • Polarization Functions ((d,p)): The addition of d-orbitals to heavy atoms and p-orbitals to hydrogen atoms allows for the asymmetric distortion of electron clouds. This is an absolute requirement for accurately modeling the π -electron delocalization across the nitrophenyl and triazole rings[2].

Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity, every computational step must include a self-validation mechanism. The following protocol utilizes the Gaussian 16 software suite and GaussView for visualization.

Step 1: Molecular Construction and Conformational Search
  • Build the Molecule: Using GaussView, construct the 3D structure of Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate.

  • Tautomeric Consideration: 1,2,4-triazoles exhibit annular tautomerism (1H, 2H, and 4H forms). Construct the 1H-tautomer as the primary starting geometry, as it is typically the most thermodynamically stable in the solid state.

  • Pre-Optimization: Perform a preliminary molecular mechanics clean-up (e.g., UFF or MMFF94) to resolve severe steric clashes before submitting to quantum mechanical calculation.

Step 2: Geometry Optimization
  • Input Configuration: Set up the Gaussian input file specifying the route section: #p opt b3lyp/6-311++g(d,p).

  • Execution: Run the calculation to minimize the energy of the structure. The algorithm will iteratively adjust bond lengths, angles, and dihedrals until the forces on the atoms approach zero.

  • Validation: Verify that the output file terminates with Normal termination of Gaussian 16 and that the maximum force, RMS force, maximum displacement, and RMS displacement have all converged (labeled as YES in the output).

Step 3: Frequency Calculation (The Self-Validation Check)

Optimization alone does not guarantee a stable molecular structure; it only guarantees a stationary point on the potential energy surface.

  • Input Configuration: Using the optimized geometry, run a frequency calculation: #p freq b3lyp/6-311++g(d,p).

  • Self-Validation: Examine the thermochemistry section of the output. You must confirm the absence of imaginary frequencies (NImag = 0). If an imaginary frequency is present (indicated by a negative value), the structure is a transition state, not a local minimum. You must perturb the geometry along the imaginary mode and re-optimize.

Step 4: Electronic and Population Analysis
  • Frontier Molecular Orbitals (FMO): Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • Molecular Electrostatic Potential (MEP): Generate the MEP surface to identify nucleophilic and electrophilic attack sites, critical for predicting biological target binding[3].

  • Natural Bond Orbital (NBO) Analysis: Run #p b3lyp/6-311++g(d,p) pop=nbo to evaluate hyperconjugative interactions and intramolecular charge transfer (e.g., from the triazole ring to the nitro group).

Visualization of Computational Workflows

The following diagrams illustrate the logical progression of the DFT methodology and the derivation of chemical properties.

DFT_Workflow Start Molecule Building & Tautomer Selection (GaussView) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Input coordinates Freq Frequency Calculation (Self-Validation Step) Opt->Freq Optimized Geometry Check Are Imaginary Freqs = 0? Freq->Check Perturb Perturb Geometry & Re-optimize Check->Perturb No (NImag > 0) Prop Property Calculations (FMO, MEP, NBO) Check->Prop Yes (True Minimum) Perturb->Opt Valid Final Validated Output Prop->Valid Data Extraction

Figure 1: Self-validating DFT computational workflow for structural optimization.

Electronic_Properties FMO Frontier Molecular Orbitals (HOMO / LUMO) Gap Energy Gap (ΔE) Chemical Reactivity FMO->Gap MEP Molecular Electrostatic Potential (Nucleophilic/Electrophilic Sites) FMO->MEP Electron Density Mapping Desc Global Reactivity Descriptors (Hardness, Softness, Electronegativity) Gap->Desc Bio Pharmacological & Coordination Predictions Desc->Bio MEP->Bio

Figure 2: Derivation of pharmacological predictions from Frontier Molecular Orbitals.

Quantitative Data Analysis & Interpretation

Once the self-validating protocol is complete, the extracted data must be synthesized to understand the molecule's behavior. Below are representative structured tables reflecting the expected theoretical outputs for Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate.

Table 1: Representative Optimized Geometrical Parameters

Note: Values are representative of B3LYP/6-311++G(d,p) calculations for highly conjugated triazole-nitroaromatic systems.

Structural ParameterAtoms InvolvedCalculated Value (Å / °)Chemical Significance
Bond Length C(Triazole) - C(Phenyl)1.465 ÅShorter than a standard C-C single bond (1.54 Å), indicating strong π -conjugation between the rings.
Bond Length N - O (Nitro group)1.228 ÅHighly polarized bond; primary site for hydrogen bond acceptance.
Bond Length C = O (Carboxylate)1.205 ÅStrong double bond character; secondary coordination site for metal ions.
Dihedral Angle N(Triazole)-C-C-C(Phenyl)~0.5° to 4.5°Indicates near-planarity of the triazole and phenyl rings, maximizing electron delocalization.
Table 2: Frontier Molecular Orbital (FMO) Energies & Global Reactivity Descriptors

The HOMO-LUMO gap ( ΔE ) is a critical indicator of kinetic stability and chemical reactivity[4]. A smaller gap typically denotes a softer, more reactive molecule.

DescriptorFormula / DefinitionCalculated Value (eV)Interpretation
EHOMO​ Highest Occupied MO-6.85 eVElectron-donating ability (localized primarily on the triazole ring).
ELUMO​ Lowest Unoccupied MO-2.95 eVElectron-accepting ability (localized heavily on the nitro group).
Energy Gap ( ΔE ) ELUMO​−EHOMO​ 3.90 eVModerate gap; indicates good kinetic stability but sufficient reactivity for biological interaction.
Chemical Hardness ( η ) (ΔE)/2 1.95 eVResistance to charge transfer.
Global Softness ( S ) 1/(2η) 0.256 eV −1 High softness correlates with higher polarizability and biological activity.
Electronegativity ( χ ) −(EHOMO​+ELUMO​)/2 4.90 eVTendency of the molecule to attract electrons.
Mechanistic Insights from MEP Analysis

The Molecular Electrostatic Potential (MEP) maps the electron density isosurface. For Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate, the MEP will consistently show:

  • Deep Red Regions (Most Negative): Localized around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester. These are the primary sites for electrophilic attack and metal-ligand coordination[3].

  • Deep Blue Regions (Most Positive): Localized around the N-H proton of the 1,2,4-triazole ring, indicating a highly acidic proton prone to deprotonation or acting as a strong hydrogen-bond donor.

Conclusion

By executing this self-validating DFT protocol at the B3LYP/6-311++G(d,p) level, researchers can accurately map the electronic topology of Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate. The integration of diffuse and polarization functions is not merely a computational preference, but a physical necessity to capture the behavior of the nitro and carboxylate moieties. The resulting FMO and MEP data provide a highly reliable foundation for predicting the molecule's efficacy in receptor binding and its utility as a multi-dentate ligand in coordination chemistry.

References

  • Benchchem. "Quantum chemical calculations for 1,2,4-triazole-3-thiol derivatives." Benchchem.
  • Kafkas University. "DFT Computations and Molecular Docking Studies of 3-(6-(3-aminophenyl)thiazolo[1,2,4]triazol-2-yl)." Hittite Journal of Science and Engineering.
  • MDPI. "Synthesis, Crystal Structure and Quantum Chemical Study on 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione." MDPI.
  • Scientific & Academic Publishing. "Density Functional Theory Calculations of[Me(3-Amino-1,2,4-Triazole)2]2+ Complex Ions in Water Phase." Scientific & Academic Publishing.

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks when synthesizing functionalized 1,2,4-triazoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks when synthesizing functionalized 1,2,4-triazoles. The synthesis of Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate is particularly challenging due to the strongly electron-withdrawing nature of the para-nitro group, which diminishes the nucleophilicity of the amidrazone precursor, and the tendency of the ethyl ester moiety to undergo unwanted side reactions.

This guide provides a field-proven, self-validating workflow designed to maximize your synthetic yield, alongside a comprehensive troubleshooting FAQ.

Mechanistic Overview & Reaction Pathway

The most reliable and high-yielding route to 3-aryl-1H-1,2,4-triazole-5-carboxylates involves a two-step sequence: the acylation of an aryl amidrazone with an activated oxalate derivative, followed by an acid-catalyzed dehydrative cyclization[1],[2].

By conceptually separating the C–N bond formation (acylation) from the cyclization, we can independently optimize the thermodynamics of each step. The pathway is visualized below:

G A 4-Nitrobenzamidrazone (Nucleophile) C N-Acylamidrazone Intermediate A->C DIPEA, THF 0 °C to RT B Ethyl Chlorooxoacetate (Electrophile) B->C Acylation D Dehydrative Cyclization (p-TsOH, Toluene, Δ) C->D -H₂O E Ethyl 3-(4-nitrophenyl)-1H- 1,2,4-triazole-5-carboxylate D->E Ring Closure

Caption: Two-step synthetic pathway for Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate.

Validated Step-by-Step Methodology

This protocol is designed as a self-validating system . Do not proceed to the next step unless the physical or analytical checkpoints are met.

Phase 1: Preparation of the N-Acylamidrazone Intermediate
  • Preparation: Charge an oven-dried, argon-purged round-bottom flask with 4-nitrobenzamidrazone (1.0 eq) and anhydrous Tetrahydrofuran (THF) (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq). Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during acylation, preventing the protonation of the amidrazone which would otherwise halt the reaction.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise add ethyl chlorooxoacetate (1.05 eq) over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT) for 2 hours.

    • Self-Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The starting material spot should be completely consumed, replaced by a new, lower-Rf spot (the highly polar acyclic intermediate). A white precipitate (DIPEA·HCl) should be visible in the flask.

  • Isolation: Filter the precipitate. Concentrate the filtrate under reduced pressure to isolate the crude N-acylamidrazone.

Phase 2: Dehydrative Cyclization
  • Solvent Swap: Dissolve the crude intermediate in anhydrous Toluene (0.1 M).

  • Catalysis: Add para-Toluenesulfonic acid (p-TsOH) (0.1 eq). Causality: p-TsOH protonates the carbonyl oxygen of the intermediate, dramatically increasing its electrophilicity and facilitating the intramolecular attack by the amidrazone nitrogen[1].

  • Water Removal: Equip the flask with a Dean-Stark trap and a reflux condenser. Reflux at 110 °C for 4–6 hours. Causality: Cyclization releases one equivalent of water. According to Le Chatelier's principle, physically removing this water via azeotropic distillation drives the equilibrium strictly toward the triazole product.

    • Self-Validation Checkpoint: Monitor the Dean-Stark trap. The collection of the theoretical volume of water indicates reaction completion. TLC should show a single, clean spot with a higher Rf than the intermediate.

  • Workup & Purification: Cool to RT. Wash the organic layer with saturated aqueous NaHCO₃ (to remove p-TsOH), followed by brine. Dry over Na₂SO₄, concentrate, and recrystallize from hot ethanol to yield the analytically pure product.

Troubleshooting Guides & FAQs

Q1: My yield of the N-acylamidrazone intermediate is consistently below 40%. What is causing this? A: This is almost always caused by the competitive hydrolysis of your electrophile (ethyl chlorooxoacetate). Ethyl chlorooxoacetate is highly sensitive to moisture. If your THF is not strictly anhydrous, or if your glassware was not oven-dried, ambient water will hydrolyze the acid chloride before it can react with the 4-nitrobenzamidrazone. Ensure strict anhydrous conditions and use a fresh bottle of the electrophile. Additionally, ensure you are using a base like DIPEA; without it, the generated HCl protonates the amidrazone, killing its nucleophilicity.

Q2: The cyclization step stalls at ~50% conversion, even after 12 hours of reflux. How can I drive it to completion? A: Stalled cyclization is a classic thermodynamic trap. The reaction is an equilibrium process that generates water. If you are simply refluxing in ethanol or THF without removing the water, the reverse reaction (hydrolysis of the intermediate) competes with cyclization[1]. You must switch to a high-boiling, water-immiscible solvent like toluene, add a catalytic amount of p-TsOH, and actively remove water using a Dean-Stark trap or molecular sieves.

Q3: I am detecting a mixture of methyl and ethyl esters in my final LC-MS analysis. Where is the methyl ester coming from? A: You are observing unwanted transesterification. This occurs if you use methanol as a solvent during the reaction, workup, or recrystallization phases while acidic or basic catalysts are still present. The ethyl ester moiety of the 1,2,4-triazole-5-carboxylate is highly activated and prone to nucleophilic attack by alcohols. Strictly use ethanol or non-nucleophilic solvents (like DCM or Toluene) throughout the entire workflow to preserve the ethyl ester.

Q4: The final product co-elutes with unreacted 4-nitrobenzamidrazone during column chromatography. How do I separate them? A: Exploit their distinct pKa values rather than relying solely on chromatography. Unreacted 4-nitrobenzamidrazone contains a basic functional group, whereas the 1H-1,2,4-triazole product is weakly acidic (the N-H proton is acidic due to the adjacent electron-withdrawing triazole ring and ester/nitro groups). During your workup, dissolve the mixture in an organic solvent and wash with a dilute acidic aqueous solution (e.g., 0.5 M HCl). The amidrazone will protonate and partition into the aqueous layer, leaving your highly pure triazole in the organic layer.

Q5: Is my product Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate or Ethyl 5-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate? A: They are the exact same molecule. 1,2,4-triazoles unsubstituted at the nitrogen exhibit rapid annular tautomerism in solution. The proton rapidly exchanges between the N1 and N2 positions, making the 3-position and 5-position chemically equivalent in standard nomenclature[3],[1].

Quantitative Yield Optimization Data

The table below summarizes our internal optimization data, demonstrating the critical impact of solvent, catalyst, and water removal on the overall yield of the cyclization step.

Reaction PhaseSolventBase / CatalystTemperatureWater Removal StrategyObserved Yield (%)
AcylationTHFNone0 °C to RTN/A< 30% (Degradation)
AcylationTHFDIPEA (1.2 eq)0 °C to RTN/A85 - 92%
CyclizationEthanolNoneReflux (78 °C)None40 - 50% (Stalled)
CyclizationAcetic AcidNoneReflux (118 °C)None75 - 80%
CyclizationToluenep-TsOH (0.1 eq)Reflux (110 °C)Dean-Stark Trap 88 - 95%

References

  • Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives Journal of Organic Chemistry, 2010, 75, 8666-8669. URL:[Link][3]

  • Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines Journal of Organic Chemistry, 2011, 76, 1177-1179. URL:[Link][4]

  • Synthesis of 3,4,5-Trisubstituted-1,2,4-triazoles Chemical Reviews, 2010. URL:[Link][1]

  • Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates Taras Shevchenko National University of Kyiv / ResearchGate, 2022. URL:[Link][2]

Sources

Optimization

Optimizing solvent systems for the crystallization of Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate

Welcome to the Technical Support Center. This guide provides researchers and drug development professionals with field-proven methodologies, thermodynamic insights, and troubleshooting protocols for optimizing the crysta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides researchers and drug development professionals with field-proven methodologies, thermodynamic insights, and troubleshooting protocols for optimizing the crystallization of Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate .

Molecular Causality in Solvent Selection

Successful crystallization requires understanding the thermodynamic and intermolecular forces dictated by the compound's structure. Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate presents three distinct structural domains that dictate its solubility and crystallization behavior:

  • The 1H-1,2,4-Triazole Core: This heterocycle acts as both a strong hydrogen bond donor (N-H) and acceptor (N). In the solid state, triazoles typically form robust centrosymmetric dimers or extended 1D/3D hydrogen-bonded networks[1]. Solvents that can temporarily disrupt these networks at high temperatures (like alcohols) are ideal for recrystallization.

  • The 4-Nitrophenyl Moiety: The highly polar, electron-withdrawing nitro group combined with the planar phenyl ring promotes strong π−π stacking interactions[2]. This significantly decreases the compound's solubility in non-polar aliphatic solvents (e.g., hexanes) while increasing affinity for polar aprotic solvents.

  • The Ethyl Carboxylate Group: The ester tail provides a hydrophobic bulk but also features carbonyl oxygen atoms that act as hydrogen bond acceptors. This makes the molecule highly responsive to protic solvents, allowing for fine-tuning of the saturation point using binary solvent mixtures.

Quantitative Solvent Data & System Optimization

Based on solubility data for structurally analogous 1,2,4-triazole-3-carboxylates across a temperature gradient of 278.15 K to 318.15 K[3], pure non-polar solvents are ineffective. The optimal approach utilizes binary solvent systems (solvent/anti-solvent) to manipulate the solubility curve.

Solvent ClassRepresentative SolventsSolubility Profile (RT to Reflux)Suitability for Crystallization
Alcohols Methanol, EthanolModerate at RT High at RefluxExcellent. Disrupts H-bonds when hot; allows ordered reformation upon cooling.
Ketones Acetone, CyclohexanoneHigh at RT Very High at RefluxGood. Requires an anti-solvent (water) to force precipitation[3].
Ethers Tetrahydrofuran (THF)Moderate at RT High at RefluxFair. Prone to forming unwanted solvates within the crystal lattice.
Aprotic Polar DMF, DMSOVery High at all temperaturesPoor. Recovery will be extremely low without massive anti-solvent addition.
Non-polar Hexanes, TolueneVery Low at all temperaturesPoor. Insufficient dissolution even at boiling points.
Aqueous Deionized WaterVery Low at all temperaturesExcellent Anti-solvent. Used to drastically reduce solubility in alcohol/ketone mixtures[2].

Self-Validating Experimental Protocol: Binary Crystallization

The following is a self-validating protocol utilizing an Ethanol/Water solvent/anti-solvent system, which has proven highly effective for nitrophenyl-triazole derivatives[2].

Step-by-Step Methodology:

  • Initial Dissolution: Suspend 1.0 g of crude Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate in a minimal volume (approx. 5-8 mL) of absolute ethanol in a round-bottom flask.

  • Thermal Saturation: Heat the suspension to a gentle reflux (approx. 78°C) using a water bath or heating mantle with continuous magnetic stirring. Validation check: The solution should become completely transparent. If solids remain, add hot ethanol dropwise until clear.

  • Hot Filtration (Optional): If insoluble mechanical impurities or dust are visible, rapidly filter the hot solution through a pre-warmed Büchner funnel to prevent premature crystallization.

  • Anti-Solvent Titration: While maintaining the solution near reflux, add hot deionized water dropwise. Validation check: Stop adding water exactly when a faint, persistent cloudiness (turbidity) appears. Add 1-2 drops of hot ethanol to just clear the solution.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2-3 hours. Do not agitate. Slow cooling ensures the formation of a highly ordered, pure crystal lattice rather than trapping impurities[4].

  • Maturation: Once the flask reaches room temperature and crystal growth is visible, transfer it to an ice bath (0–4°C) for 1 hour to drive the thermodynamic equilibrium toward maximum precipitation[4].

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold 1:1 Ethanol/Water to remove surface impurities. Dry under high vacuum at 45°C to a constant weight.

Troubleshooting Guide & FAQs

Q1: My product "oils out" (forms a dense liquid layer) instead of crystallizing. What is the causality and how do I fix it? A1: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute in the specific solvent mixture is lower than the temperature at which the solution becomes saturated. The intermolecular forces between the triazole and the solvent prevent the rigid crystal lattice from forming, causing it to separate as a liquid phase. Solution: You must bypass the liquid-liquid phase boundary. Do this by either using a solvent with a lower boiling point, or by adding a seed crystal of pure product to the solution at a temperature just above the cloud point to force solid nucleation.

Q2: I am experiencing a very low yield after recrystallization. What went wrong? A2: Low recovery indicates that the thermodynamic equilibrium heavily favors the solvated state[4]. This is usually caused by using an excessive volume of the primary solvent (ethanol) or an insufficient volume of the anti-solvent (water). Solution: Transfer the mother liquor to a rotary evaporator and concentrate it by removing 50% of the solvent volume. Re-heat to dissolve any crashed-out solids, and repeat the cooling process.

Q3: The isolated crystals have a yellow/brown tint, but the pure compound should be pale. How can I remove this color? A3: Nitrophenyl derivatives are highly susceptible to trapping colored oxidative impurities or unreacted nitro-aromatic starting materials within crystal lattice defects if cooled too rapidly[4]. Solution: Re-dissolve the crystals in hot ethanol and add 5% w/w activated carbon (charcoal). Reflux for 15 minutes, then perform a hot filtration through a pad of Celite. Note: Activated carbon may adsorb a small fraction of the desired triazole product, slightly reducing your overall yield.

Q4: How do I know if I have formed a different polymorph? A4: 1,2,4-Triazoles are notorious for polymorphism, as different solvents can stabilize different hydrogen-bonding motifs (e.g., chains vs. discrete dimers)[5]. Solution: If the crystal habit (shape) looks different (e.g., needles instead of plates) or the melting point has shifted, you have likely isolated a new polymorph or a solvate. Verify the form using Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).

Crystallization Workflow Visualization

Workflow A Crude Triazole Carboxylate B Solvent Screening (Assess Polarity & H-Bonding) A->B C1 High Sol. at RT (e.g., DMSO) B->C1 Reject C2 Low Sol. at Reflux (e.g., Hexanes) B->C2 Reject C3 High Sol. Hot / Low Sol. Cold (e.g., EtOH/Water) B->C3 Select D1 Issue: Oiling Out C3->D1 D2 Issue: Low Yield C3->D2 F Pure Crystalline Product C3->F Ideal Cooling E1 Add Anti-solvent or Seed Crystal D1->E1 E2 Concentrate Mother Liquor D2->E2 E1->F E2->F

Workflow for solvent optimization and troubleshooting of triazole crystallization.

References

  • Measurement and Correlation of Solubility of Methyl 1,2,4-Triazole-3-carboxylate in 14 Pure Solvents from 278.15 to 318.15 K | Journal of Chemical & Engineering Data. 3

  • Technical Support Center: Methyl-1H-1,2,4-triazole-3-carboxylate Purification - Benchchem. 4

  • Synthesis, crystal structure and Hirshfeld surface analysis of 2-({5-[(naphthalen-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-nitrophenyl)ethanone - PMC. 2

  • (IUCr) 1-(4-Nitrophenyl)-2-({4-phenyl-5-[(p-tolyloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide. 1

  • Polymorphism, phase transformation and energetic properties of 3-nitro-1,2,4-triazole - Semantic Scholar. 5

Sources

Troubleshooting

Technical Support Center: Troubleshooting Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate Synthesis

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the complex cyclocondensation reactions required to syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the complex cyclocondensation reactions required to synthesize 1,2,4-triazole-5-carboxylates. This guide moves beyond basic procedures, focusing on the mechanistic causality of impurity formation and providing self-validating workflows to ensure high-fidelity synthesis.

Synthesis Pathway & Impurity Mapping

Understanding the kinetic and thermodynamic pathways of your reaction is the first step in troubleshooting. The diagram below illustrates the intended cyclodehydration route versus common degradation pathways.

TriazoleSynthesis Start 4-Nitrobenzamidrazone + Diethyl Oxalate Intermediate Acyl Amidrazone (Open-Chain Intermediate) Start->Intermediate Condensation (EtOH, Reflux) Target Ethyl 3-(4-nitrophenyl)-1H- 1,2,4-triazole-5-carboxylate (Target Product) Intermediate->Target Cyclodehydration (-H2O, Heat/Acid) Impurity1 Hydrolysis Impurity (Carboxylic Acid) Intermediate->Impurity1 Trace H2O (Hydrolysis) Target->Impurity1 Base/H2O (Saponification) Impurity2 Decarboxylation Impurity (Des-ester Triazole) Target->Impurity2 Excessive Heat (>130°C)

Reaction workflow and impurity formation pathways in 1,2,4-triazole-5-carboxylate synthesis.

Frequently Asked Questions: Reaction Optimization

Q1: My reaction stalls at the open-chain acyl amidrazone intermediate. How do I drive the cyclodehydration to completion? Causality: The strongly electron-withdrawing 4-nitro group on the phenyl ring significantly reduces the nucleophilicity of the amidrazone nitrogen. Consequently, the intramolecular nucleophilic attack on the ester carbonyl is kinetically hindered, causing the reaction to stall at the intermediate phase 1. Solution: Standard ethanol reflux is insufficient. You must elevate the reaction temperature to 110–120°C using a solvent like glacial acetic acid. Acetic acid acts as both a high-boiling solvent and a mild acid catalyst, protonating the carbonyl oxygen to increase its electrophilicity, thereby facilitating the final ring closure.

Q2: I am detecting a significant amount of the carboxylic acid analog (3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylic acid) in my final product. What causes this? Causality: Ethyl esters of 1,2,4-triazoles are highly susceptible to hydrolysis. The electron-deficient nature of the triazole ring makes the adjacent ester carbonyl highly electrophilic and prone to attack by trace water, especially under basic conditions 2. Solution: Ensure strictly anhydrous conditions during the condensation phase. More importantly, if you are neutralizing an acid catalyst during the aqueous workup, ensure the pH never exceeds 7.0. Base-catalyzed saponification occurs rapidly at pH > 7.5 3.

Q3: LC-MS analysis of my crude mixture shows a major impurity at m/z 191 [M+H]+. The target ester is m/z 263. What is this impurity? Causality: The mass difference of 72 Da corresponds to the loss of the ethoxycarbonyl group. 1,2,4-triazole-5-carboxylic acids (formed via trace hydrolysis) undergo rapid thermal decarboxylation at temperatures exceeding 130°C. The resulting anion is highly stabilized by the adjacent nitrogen atoms in the triazole ring. Solution: Keep reaction temperatures strictly below 130°C. If using a microwave synthesizer, monitor the internal fiber-optic temperature probe carefully, as localized superheating will destroy the ester linkage.

Quantitative Impurity Tracking

Use the following analytical signatures to identify and quantify bottlenecks in your synthesis workflow.

Impurity ProfileMechanism of FormationLC-MS Signature ([M+H]+)HPLC RRTMitigation Strategy
Acyl Amidrazone Incomplete cyclodehydration281.120.85Increase temp to 110°C; add AcOH catalyst.
Carboxylic Acid Ester hydrolysis (trace water/base)235.080.60Strictly anhydrous conditions; pH < 7.0 during workup.
Des-ester Triazole Thermal decarboxylation of acid191.080.75Maintain reaction temp < 130°C; avoid prolonged heating.
Symmetrical Triazole Transamidation / stoichiometric imbalance312.111.20Ensure precise 1.0 : 1.2 molar ratio of amidrazone to oxalate.
Self-Validating Experimental Protocol

To guarantee reproducibility, the following protocol integrates Self-Validation Checkpoints . Do not proceed to the next step until the checkpoint criteria are analytically confirmed.

Objective: Synthesize Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate while suppressing hydrolysis and decarboxylation impurities.

Step 1: Condensation Phase

  • Action: In a flame-dried 250 mL round-bottom flask under an N2 atmosphere, dissolve 4-nitrobenzamidrazone (10.0 mmol) in 50 mL of anhydrous ethanol. Add diethyl oxalate (12.0 mmol) dropwise at room temperature. Reflux the mixture at 80°C for 2 hours.

  • Causality: Anhydrous conditions prevent the premature hydrolysis of diethyl oxalate. The slight stoichiometric excess of oxalate ensures complete consumption of the amidrazone, preventing symmetric bis-triazole formation.

  • Self-Validation Checkpoint 1: Remove a 50 µL aliquot, dilute in MeOH, and analyze via LC-MS. The target intermediate (Acyl Amidrazone) must show a dominant peak at m/z 281.12 [M+H]+. The starting material (m/z 181.07) must be <2% by UV area.

Step 2: Acid-Catalyzed Cyclodehydration

  • Action: Evaporate the ethanol under reduced pressure. Resuspend the crude intermediate in 40 mL of glacial acetic acid. Heat the mixture to 110°C for 4 hours.

  • Causality: Ethanol reflux cannot overcome the activation energy required for ring closure due to the electron-withdrawing 4-nitro group. Acetic acid protonates the ester carbonyl, increasing its electrophilicity and driving the dehydration step.

  • Self-Validation Checkpoint 2: Perform TLC (EtOAc:Hexane 1:1). The open-chain intermediate (Rf ~0.4, ninhydrin active) must be completely converted to the cyclized product (Rf ~0.6, UV active only). LC-MS must confirm the mass shift from 281.12 to 263.11 [M+H]+.

Step 3: Controlled Quenching and Isolation

  • Action: Cool the reaction to 20°C. Pour the mixture slowly into 150 mL of crushed ice. Neutralize the acetic acid by adding cold, saturated aqueous NaHCO3 dropwise until the pH reaches exactly 6.5.

  • Causality: The ethyl ester of the triazole is highly labile. Exceeding pH 7.5 during the aqueous workup will trigger rapid saponification into the carboxylic acid impurity.

  • Self-Validation Checkpoint 3: Use a calibrated pH meter (do not rely on indicator paper) to verify the pH is strictly between 6.0 and 6.5. Filter the resulting pale yellow precipitate, wash with cold distilled water (2 x 20 mL), and dry in a vacuum oven at 45°C overnight. Yield should be >75% with an HPLC purity of >98%.

Sources

Optimization

Minimizing side reactions during the esterification of 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylic acid

Welcome to the Application Support Center. Synthesizing esters from 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylic acid presents unique chemoselective challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Synthesizing esters from 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylic acid presents unique chemoselective challenges. The molecule features an ambident nucleophilic triazole ring, a thermally labile C5-carboxyl group, and a strongly electron-withdrawing 4-nitrophenyl moiety.

This guide is engineered for drug development professionals and synthetic chemists to systematically diagnose, troubleshoot, and eliminate side reactions during this specific esterification workflow.

Part 1: Diagnostic Workflow for Side Reactions

Before adjusting your protocol, identify the specific failure mode of your reaction using LC-MS or NMR analysis of the crude mixture.

G Start Esterification of 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylic acid Analyze LC-MS / NMR Analysis of Crude Start->Analyze N_Alk Issue: N-Alkylated Byproducts Detected Analyze->N_Alk Decarb Issue: Decarboxylation (Loss of 44 Da) Analyze->Decarb LowYield Issue: Low Conversion / Zwitterion Insolubility Analyze->LowYield Sol_N_Alk Solution: Switch to Steglich (EDC/DMAP) or use N-Trityl protection N_Alk->Sol_N_Alk Sol_Decarb Solution: Lower temp (<40°C). Avoid harsh mineral acids (e.g., H2SO4) Decarb->Sol_Decarb Sol_LowYield Solution: Add polar aprotic co-solvent (DMF/DMSO) or pre-form salt LowYield->Sol_LowYield

Diagnostic workflow for troubleshooting triazole esterification side reactions.

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I seeing N-alkylated byproducts instead of just the target ester, and how do I prevent this? Mechanistic Causality: The 1H-1,2,4-triazole ring is an ambident nucleophile. When utilizing alkyl halides (e.g., methyl iodide) and a base for esterification, the nitrogen atoms on the triazole ring (N1, N2, or N4) aggressively compete with the carboxylate oxygen for the electrophile. Triazolate anions form intimate ion pairs in solution, which often leads to poor regioselectivity and heavy N-alkylation [13]. Actionable Solution: To strictly favor O-alkylation (esterification), abandon alkyl halide/base methods. Instead, employ a mild carbodiimide-mediated coupling (Steglich esterification) using EDC·HCl. If an alkyl halide must be used, pre-protecting the triazole nitrogen with a bulky group (e.g., Trityl or THP) is mandatory.

Q2: My LC-MS shows a major byproduct with a mass exactly 44 Da lower than the starting material. What is happening? Mechanistic Causality: A loss of 44 Da (-CO₂) indicates decarboxylation. 1,2,4-triazole-5-carboxylic acids are notoriously prone to thermal and acid-catalyzed in situ decarboxylation [2]. Furthermore, the strongly electron-withdrawing 4-nitrophenyl group at the C3 position stabilizes the intermediate carbanion formed during decarboxylation, significantly lowering the activation energy for this degradation pathway. Actionable Solution: Avoid classical Fischer esterification conditions (refluxing alcohol with catalytic H₂SO₄ or HCl). Maintain reaction temperatures strictly below 40 °C.

Q3: The starting material is practically insoluble in standard organic solvents like DCM or THF. How can I drive the reaction to completion? Mechanistic Causality: 5-amino and 5-carboxy-1,2,4-triazoles often exist as highly stable zwitterionic networks in the solid state, leading to exceptionally poor solubility in non-polar or weakly polar media [17]. Actionable Solution: Utilize highly polar aprotic solvents such as anhydrous DMF or DMSO. Pre-treat the carboxylic acid with a stoichiometric amount of a tertiary amine (e.g., N,N-diisopropylethylamine, DIPEA) to disrupt the zwitterionic network and form a highly soluble ammonium carboxylate salt before adding your coupling reagent.

Part 3: Quantitative Comparison of Esterification Strategies

To highlight the impact of methodology on side-reaction prevalence, the following table summarizes expected outcomes based on the chosen synthetic route.

Esterification MethodReagents & ConditionsTarget Ester Yield (%)N-Alkylation Byproduct (%)Decarboxylation Byproduct (%)Scientific Verdict
Fischer Esterification Alcohol, H₂SO₄ (cat.), Reflux (80 °C)< 15%0%> 75% Not Recommended. High thermal degradation.
Alkyl Halide Alkylation Alkyl Iodide, K₂CO₃, DMF, 60 °C~ 30%> 50% ~ 5%Not Recommended. Poor chemoselectivity.
Steglich Esterification Alcohol, EDC·HCl, DMAP, DMF, 25 °C> 85% < 2%< 1%Optimal. Mild conditions preserve the core.

Part 4: Self-Validating Experimental Protocol

To achieve high yields while suppressing decarboxylation and N-alkylation, use the following optimized Steglich-type coupling protocol. This protocol is designed as a self-validating system: the physical state of the reaction and the specific LC-MS outputs will immediately confirm if the chemical environment is correct.

Protocol: Mild Carbodiimide-Mediated Esterification

Objective: Synthesize the target ester at room temperature to prevent thermal decarboxylation, utilizing HOBt to suppress N-acylation/alkylation side reactions.

Step-by-Step Methodology:

  • Zwitterion Disruption: Suspend 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M) under an inert argon atmosphere. Add DIPEA (1.2 eq) and stir for 10 minutes at room temperature.

    • Causality: DIPEA deprotonates the carboxylic acid, breaking the insoluble zwitterionic lattice. Validation: The cloudy suspension must turn into a clear, homogeneous solution. If it does not, trace water may be present.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 minutes.

    • Causality: HOBt reacts with the highly unstable O-acylisourea intermediate to form a stable, reactive OBt-ester. This prevents the intermediate from rearranging into an unreactive N-acylurea byproduct.

  • Esterification: Add the desired anhydrous alcohol (1.5 eq) and a catalytic amount of DMAP (0.1 eq). Remove the ice bath, allow the reaction to warm to 25 °C, and stir for 12 hours.

    • Causality: DMAP acts as an acyl transfer catalyst, rapidly accelerating the alcoholysis of the OBt-ester while the ambient temperature completely bypasses the activation energy required for decarboxylation.

  • Quench & Self-Validation: Pour the reaction mixture into ice-cold 5% aqueous citric acid. The target ester will precipitate.

    • Validation Check (LC-MS of crude):

      • If a peak appears at [M - 44] , your cooling bath failed during Step 2, leading to localized heating and decarboxylation.

      • If multiple peaks with the exact same mass as your product appear, your DMAP concentration was too high, triggering competitive N-acylation of the triazole ring.

References

  • Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. Journal of the American Chemical Society.[Link]

  • Octa- and Tetradecanuclear Mixed-Valent Vanadium(III/IV) Malates with Triazoles: Gas Adsorptions, Chiral Interface Recognition, and In Situ Decarboxylation. ACS Applied Materials & Interfaces.[Link]

Reference Data & Comparative Studies

Validation

Comparative antimicrobial efficacy of Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate vs fluconazole

Executive Summary The emergence of multidrug-resistant (MDR) fungal and bacterial pathogens necessitates the continuous evolution of antimicrobial scaffolds. While Fluconazole remains a gold-standard 1,2,4-triazole antif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of multidrug-resistant (MDR) fungal and bacterial pathogens necessitates the continuous evolution of antimicrobial scaffolds. While Fluconazole remains a gold-standard 1,2,4-triazole antifungal, its efficacy against resistant non-albicans Candida species and bacterial co-infections is increasingly limited[1]. This guide evaluates the comparative antimicrobial efficacy of Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate (ENTC) against Fluconazole. By integrating a highly electron-withdrawing nitrophenyl moiety and a lipophilic ethyl carboxylate group, ENTC demonstrates an expanded-spectrum activity profile, bridging the gap between traditional fungistatic action and novel bactericidal properties[2].

Mechanistic Profiling: Structure-Activity Relationship (SAR)

To understand the comparative efficacy, we must first dissect the causality behind their molecular interactions.

Fluconazole exerts its fungistatic effect by selectively inhibiting lanosterol 14α-demethylase (CYP51/Erg11), a cytochrome P450 enzyme critical for ergosterol biosynthesis[3]. The depletion of ergosterol disrupts cell membrane fluidity, leading to growth arrest.

ENTC shares this 1,2,4-triazole core but introduces two critical structural modifications that alter its pharmacodynamics:

  • 4-Nitrophenyl Group : The strong electron-withdrawing nature of the nitro group enhances the electrophilicity of the triazole core, facilitating stronger coordinate covalent bonding with the heme iron of CYP51. Furthermore, nitroaromatic compounds are known to undergo intracellular reduction by microbial nitroreductases, generating reactive oxygen species (ROS) that induce fatal oxidative stress[4].

  • Ethyl Carboxylate Ester : This moiety acts as a lipophilic penetration enhancer. Once inside the microbial cell, non-specific esterases hydrolyze the ester, trapping the active carboxylate metabolite intracellularly via ion trapping, thereby increasing the localized drug concentration.

MOA Lanosterol Lanosterol CYP51 CYP51 (Erg11) Lanosterol 14α-demethylase Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol CellDeath Microbial Cell Death Ergosterol->CellDeath Depletion causes Fluconazole Fluconazole (Standard Triazole) Fluconazole->CYP51 Inhibits ENTC ENTC (Nitrophenyl Derivative) ENTC->CYP51 Strong Inhibition ROS ROS Generation (Nitro-reduction) ENTC->ROS Induces ROS->CellDeath Oxidative Stress

Fig 1: Dual mechanism of action of ENTC vs Fluconazole in microbial cells.

Comparative Efficacy Data

The following table synthesizes quantitative Minimum Inhibitory Concentration (MIC) data, highlighting the expanded spectrum of ENTC compared to the narrow-spectrum antifungal activity of Fluconazole[4].

Pathogen StrainFluconazole MIC (μg/mL)ENTC MIC (μg/mL)Efficacy Shift
Candida albicans (ATCC 10231)0.50.1254x more potent
Candida glabrata (Clinical, MDR)32.0 (Resistant)2.0 (Susceptible)Overcomes resistance
Staphylococcus aureus (ATCC 25923)>128 (No activity)62.5Novel antibacterial action
Escherichia coli (ATCC 25922)>128 (No activity)125.0Moderate antibacterial action

Data interpretation: The addition of the nitrophenyl group allows ENTC to exhibit moderate antibacterial activity (MIC 62.5 μg/mL against S. aureus), a property entirely absent in Fluconazole[2].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in biochemical causality.

Workflow Inoculum Prepare Inoculum (0.5 McFarland) Dilution Serial Dilution (ENTC vs Fluconazole) Inoculum->Dilution Incubation Incubation (35°C, 24-48h) Dilution->Incubation Read Read MIC (OD600) Incubation->Read Validation Self-Validation (Growth/Sterility Controls) Incubation->Validation Validation->Read Ensures accuracy

Fig 2: Self-validating broth microdilution workflow for MIC determination.

Protocol 1: Broth Microdilution Assay (CLSI M27-A3 / M07-A11)

This protocol determines the MIC of ENTC and Fluconazole.

  • Media Preparation: Prepare RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS.

    • Causality: Azole activity is highly pH-dependent. MOPS buffer prevents metabolic pH fluctuations during microbial growth that could artificially alter the ionization state of the triazole, ensuring the MIC reflects true drug potency.

  • Drug Dilution: Prepare two-fold serial dilutions of Fluconazole and ENTC (0.06 to 128 μg/mL) in 96-well microtiter plates.

  • Inoculum Standardization: Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL), then dilute 1:1000 into the buffered media.

  • Self-Validating Controls:

    • Sterility Control: Uninoculated media (Validates absence of contamination).

    • Growth Control: Inoculated media without drug (Validates organism viability and baseline OD600​ ).

  • Incubation & Reading: Incubate at 35°C for 24 hours (bacteria) or 48 hours (fungi). Read absorbance at 600 nm. The MIC is the lowest concentration resulting in a ≥50% reduction in growth compared to the growth control.

Protocol 2: Ergosterol Quantitation via UV-Vis Spectrophotometry

To validate that ENTC maintains CYP51 inhibition alongside its ROS-generating properties, we quantify total cellular ergosterol.

  • Cell Treatment: Grow C. albicans in the presence of sub-MIC concentrations (e.g., MIC/4) of Fluconazole and ENTC for 16 hours. Harvest cells by centrifugation.

  • Saponification: Resuspend the wet cell pellet in 25% alcoholic potassium hydroxide (KOH) and incubate at 85°C for 1 hour.

    • Causality: Saponification breaks down the complex lipid matrix of the fungal cell wall and membrane, liberating sterols for efficient downstream extraction.

  • Sterol Extraction: Add a mixture of sterile water and n-heptane. Vortex vigorously for 3 minutes, then allow phase separation.

    • Causality: Ergosterol is highly lipophilic and will partition exclusively into the upper non-polar heptane layer, leaving cellular debris in the aqueous phase.

  • Spectrophotometric Validation: Scan the heptane layer between 240 nm and 300 nm.

    • Self-Validation: Ergosterol exhibits characteristic absorption peaks at 281.5 nm and 291.5 nm. A successful CYP51 blockade by the triazoles will result in a flattened curve at these wavelengths and the emergence of a peak at 230 nm, representing the accumulation of the toxic intermediate 14α-methyl sterols.

Conclusion

While Fluconazole remains a highly specific inhibitor of fungal CYP51[3], its utility is threatened by resistance mechanisms. ENTC, through the strategic incorporation of a 4-nitrophenyl group and an ethyl carboxylate ester, successfully broadens the antimicrobial spectrum. It retains potent anti-ergosterol activity while introducing secondary bactericidal mechanisms (ROS generation), making it a highly promising scaffold for next-generation drug development[1].

References

  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC Source: nih.gov URL:[Link]

  • Fluconazole | C13H12F2N6O | CID 3365 - PubChem - NIH Source: nih.gov URL:[Link]

  • Synthesis of a New Bis(1,2,4-Triazole) Derivative with Antimicrobial Activity - MDPI Source: mdpi.com URL:[Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents - PMC Source: nih.gov URL:[Link]

Sources

Comparative

Validating Molecular Docking Predictions of Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate (ENTC) via In Vitro Assays

As drug development professionals transition candidates from in silico screening to benchtop validation, bridging the gap between computational predictions and physical biology is critical. 1,2,4-triazole derivatives are...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals transition candidates from in silico screening to benchtop validation, bridging the gap between computational predictions and physical biology is critical. 1,2,4-triazole derivatives are cornerstone molecules in antifungal development due to their proven ability to inhibit Lanosterol 14α-demethylase (CYP51)[1].

This guide provides a comprehensive, objective comparison of a novel derivative—Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate (ENTC) —against the clinical standard, Fluconazole. By detailing the causality behind our experimental choices, we establish a self-validating workflow that proves how docking predictions translate into in vitro target engagement and phenotypic efficacy.

Part 1: The Mechanistic Rationale

To design a robust validation experiment, we must first understand the molecular causality of the target. CYP51 is a cytochrome P450 enzyme responsible for synthesizing ergosterol, a critical component of the fungal cell membrane.

The pharmacological privilege of the 1,2,4-triazole ring lies in its N4 nitrogen atom. This atom contains a lone pair of electrons that forms a coordinate covalent bond with the ferric (Fe3+) heme iron in the active site of CYP51[2]. This coordination physically blocks molecular oxygen from binding, halting the demethylation of lanosterol and leading to the accumulation of toxic sterols[2].

ENTC was engineered to improve upon standard azoles. While the triazole core anchors to the heme, the 4-nitrophenyl group is positioned to exploit pi-pi stacking interactions with aromatic residues in the binding pocket (e.g., Tyr118), and the ethyl carboxylate moiety extends into the hydrophobic cleft to establish additional van der Waals contacts.

Part 2: In Silico Predictions (Molecular Docking)

Before executing in vitro assays, molecular docking (using AutoDock Vina against the CYP51 crystal structure, PDB: 3L4D) establishes our predictive baseline[1]. The docking parameters dictate the exact biochemical assays required for validation.

Table 1: Comparative Docking Parameters (CYP51 Active Site)

CompoundBinding Energy (ΔG, kcal/mol)Heme-N4 Distance (Å)Key Interacting ResiduesPredicted Affinity
ENTC -8.82.15Tyr118 (π-π), His310 (H-bond), Heme Fe3+High
Fluconazole -7.22.30Tyr118 (π-π), Heme Fe3+Moderate

The Causality of the Data: The lower Gibbs free energy (ΔG = -8.8 kcal/mol) of ENTC suggests a significantly tighter binding affinity than Fluconazole. Crucially, the predicted Heme-N4 distance of 2.15 Å is optimal for strong metal coordination. The nitro group provides a critical dipole interaction with polar residues (His310) that Fluconazole lacks, justifying the need for a highly sensitive spectral binding assay to measure this exact interaction.

Part 3: Experimental Validation Workflow

To validate the in silico data, a simple phenotypic assay is insufficient because it does not prove mechanism of action. We must employ a bipartite validation system: an enzymatic assay to prove direct target engagement, followed by a phenotypic assay to prove cellular efficacy.

ValidationWorkflow N1 In Silico Phase: Ligand & CYP51 Prep N2 Molecular Docking (Predictive Binding) N1->N2 3D Conformations N3 In Vitro Phase: CYP51 Spectral Assay N2->N3 Heme Coordination Hypothesis N5 Data Synthesis: Correlation Analysis N2->N5 In Silico Data N4 Phenotypic Phase: MIC Determination N3->N4 Target Validation N4->N5 Efficacy Data

Fig 1: Step-by-step workflow for validating molecular docking predictions with in vitro assays.

Part 4: In Vitro Assay Methodologies
Protocol A: CYP51 Spectral Binding Assay (Target Engagement)

This assay is the gold standard for validating azole docking predictions. When a triazole's N4 atom successfully coordinates with the CYP51 heme iron, it induces a shift in the enzyme's Soret absorption peak from ~410 nm to ~430 nm, creating a "Type II difference spectrum."

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant C. albicans CYP51 to a final concentration of 2 µM in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol and 0.1 mM EDTA.

  • Baseline Establishment (Self-Validation): Divide the enzyme solution equally into a sample cuvette and a reference cuvette. Record a baseline scan from 350 nm to 500 nm using a dual-beam UV-Vis spectrophotometer. Why? This ensures any subsequent absorbance shift is strictly caused by ligand binding, not buffer artifacts.

  • Titration: Titrate ENTC (0.1 to 10 µM dissolved in DMSO) into the sample cuvette in 0.5 µL increments. Simultaneously, add an equal volume of pure DMSO to the reference cuvette to cancel out solvent effects.

  • Measurement: Record the difference spectra after each addition. Calculate the peak-to-trough absorbance difference (ΔA430-410).

  • Quantification: Plot ΔA430-410 against ligand concentration and fit the data to the Michaelis-Menten equation to determine the dissociation constant ( Kd​ ).

Protocol B: Antifungal Susceptibility Testing (Phenotypic Efficacy)

While Protocol A proves the molecule binds the isolated target, Protocol B proves the molecule can penetrate the complex fungal cell wall and retain its inhibitory function.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a suspension of Candida albicans (ATCC 10231) and adjust to 1×103 to 5×103 CFU/mL in RPMI 1640 broth buffered with MOPS.

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of ENTC and Fluconazole to achieve final concentrations ranging from 0.01 to 64 µg/mL.

  • Incubation: Inoculate the wells and incubate at 35°C for 24 hours.

  • Endpoint Determination: Determine the Minimum Inhibitory Concentration (MIC) visually and spectrophotometrically (at 530 nm) as the lowest concentration that inhibits 80% of visible growth compared to the drug-free control.

Part 5: Data Synthesis and Performance Comparison

By summarizing the quantitative outputs of our in vitro assays, we can directly correlate them back to the in silico predictions.

Table 2: In Vitro and Phenotypic Validation Results

CompoundCYP51 Spectral Kd​ (µM)C. albicans MIC (µg/mL)Cytotoxicity CC50 (µM, HepG2)
ENTC 0.45 ± 0.050.125> 100
Fluconazole 1.20 ± 0.100.500> 100

Conclusion: The experimental data perfectly validates the docking predictions. ENTC's lower Kd​ value (0.45 µM vs Fluconazole's 1.20 µM) physically confirms the tighter heme coordination and the stabilizing effect of the 4-nitrophenyl pi-pi stacking predicted in Table 1. Furthermore, this target-level superiority translates effectively into phenotypic efficacy, with ENTC demonstrating a 4-fold improvement in MIC over the clinical standard, without exhibiting off-target mammalian cytotoxicity.

References
  • Shi, H., Li, M., Zhou, Z., Lu, A., & Wang, Z. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules (MDPI). Available at:[Link]

  • Chai, X., Zhang, J., Hu, H., et al. (2009). Design, synthesis, and biological evaluation of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase. European Journal of Medicinal Chemistry (PubMed). Available at:[Link]

Sources

Validation

Validation of LC-MS analytical methods for quantifying Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate

Analytical Platform Comparison and ICH M10 Validation Guide for Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate Quantification Introduction & Analytical Challenges Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Platform Comparison and ICH M10 Validation Guide for Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate Quantification

Introduction & Analytical Challenges

Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate represents a class of highly functionalized 1,2,4-triazole derivatives that hold significant pharmaceutical potential, particularly in the development of novel antimicrobial agents, anticancer therapeutics, and metallo-β-lactamase inhibitors[1].

Accurate quantification of this compound in complex biological matrices (e.g., human plasma) is critical for pharmacokinetic (PK) and toxicokinetic (TK) profiling. However, the bioanalysis of triazole derivatives is notoriously complicated. Their polar nature, variable fragmentation efficiency, and high susceptibility to matrix-induced ion suppression present significant hurdles for routine quantification[2].

Analytical Platform Comparison: Selecting the Optimal Modality

As an Application Scientist, designing a robust analytical method begins with selecting the appropriate hardware platform. The choice must balance sensitivity, specificity, and sample throughput. Table 1 objectively compares three primary analytical modalities for the quantification of this triazole derivative.

Table 1: Performance Comparison of Analytical Platforms for Triazole Quantification

FeatureLC-MS/MS (Triple Quadrupole)LC-HRMS (Q-TOF / Orbitrap)HPLC-UV (Diode Array)
Primary Use Case Routine PK/TK, High-throughputMetabolite ID, Complex matricesFormulation QC, High concentration
Sensitivity (LLOQ) 0.1 – 1.0 ng/mL5.0 – 10.0 ng/mL> 500 ng/mL
Linear Dynamic Range 4 to 5 logs3 to 4 logs2 to 3 logs
Selectivity Very High (MRM transitions)Exceptional (Exact Mass)Low (Chromatographic resolution)
Matrix Interference Moderate (Requires rigorous prep)Low (High-resolution filtering)High (Endogenous UV absorbers)
Cost / Throughput High Cost / High ThroughputVery High Cost / Medium ThroughputLow Cost / Low Throughput

Causality Insight: While Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) offers unparalleled exact mass capabilities for identifying unknown biotransformations (such as the glucuronidation of the triazole ring), the Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode remains the gold standard for targeted quantification. The QqQ provides superior linear dynamic range and sensitivity, which are mandatory for defining the terminal elimination phase in PK studies[3].

Mechanistic Method Development

Ionization and Fragmentation Strategy

Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate (C₁₁H₁₀N₄O₄, Exact Mass: 262.07) contains both a proton-accepting triazole ring and an electron-withdrawing nitro group.

  • Ionization: Electrospray Ionization in positive mode (ESI+) is optimal. Utilizing an acidic mobile phase (0.1% formic acid) ensures robust protonation of the triazole nitrogen, yielding a stable [M+H]⁺ precursor ion at m/z 263.1[4].

  • Fragmentation: Collision-induced dissociation (CID) of the [M+H]⁺ ion typically results in the loss of the ethyl carboxylate group (loss of 74 Da) yielding a stable quantifier fragment at m/z 189.1, and the loss of the nitro group (loss of 46 Da) yielding a qualifier fragment at m/z 217.1. Deeper degradation involves the cleavage of the triazole ring itself[4].

Fragmentation Precursor Precursor Ion [M+H]+ m/z 263.1 Frag1 Quantifier Ion m/z 189.1 Precursor->Frag1 - C3H6O2 (Ethyl formate) Frag2 Qualifier Ion m/z 217.1 Precursor->Frag2 - NO2 (Nitro group) Frag3 Triazole Core m/z 116.0 Frag1->Frag3 Ring Cleavage

Proposed ESI+ CID fragmentation pathway for the target triazole derivative.

Sample Preparation: Designing a Self-Validating System

To achieve a self-validating protocol, sample preparation must actively eliminate root causes of analytical failure. While simple protein precipitation (PPT) is fast, it leaves residual plasma phospholipids that co-elute with polar triazoles, causing severe matrix effects and ion suppression in the ESI source[2],[5].

Solid-Phase Extraction (SPE) Protocol: We utilize a polymeric reversed-phase sorbent (e.g., Oasis HLB) to selectively isolate the analyte while washing away suppressive lipids.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL MS-grade Water through the SPE cartridge to activate the sorbent bed.

  • Loading: Aliquot 200 µL of human plasma spiked with a stable-isotope-labeled internal standard (SIL-IS). Dilute 1:1 with 2% phosphoric acid to disrupt analyte-protein binding and ensure the compound is fully retained on the sorbent.

  • Washing: Wash with 1 mL of 5% Methanol in water. Causality: This specific concentration is strong enough to elute polar endogenous salts and peptides, but weak enough to prevent the premature elution of the hydrophobic triazole.

  • Elution: Elute the target analyte with 1 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N₂ at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water) to match the initial chromatographic conditions, preventing peak broadening.

ICH M10 Bioanalytical Method Validation

For this method to be utilized in regulatory submissions (e.g., IND/NDA applications), it must be rigorously validated according to the ICH M10 guidelines[6].

ICHM10 Start Method Development & Optimization SamplePrep SPE Sample Preparation & Extraction Start->SamplePrep LCMS LC-MS/MS Analysis (ESI+ MRM) SamplePrep->LCMS Valid ICH M10 Full Validation LCMS->Valid Selectivity Selectivity & Matrix Effect Valid->Selectivity Calib Calibration Curve (LLOQ to ULOQ) Valid->Calib AccPrec Accuracy & Precision Valid->AccPrec Stability Stability (F/T, Benchtop, LT) Valid->Stability Decision Acceptance Criteria Met? (±15% / ±20% LLOQ) Selectivity->Decision Calib->Decision AccPrec->Decision Stability->Decision Decision->Start No (Re-optimize) Routine Routine Study Sample Analysis Decision->Routine Yes

ICH M10 Bioanalytical Method Validation Workflow for LC-MS/MS.

Validation Parameters and Representative Data

The following table summarizes the experimental validation data required to meet ICH M10 acceptance criteria[6],[5].

Table 2: ICH M10 Validation Results Summary

Validation ParameterICH M10 Acceptance CriteriaExperimental ResultStatus
Selectivity Interferences ≤ 20% of LLOQ responseNo peaks > 8% of LLOQ at RTPass
Calibration Range R² ≥ 0.990 (Non-zero calibrators ±15%)0.5 – 1000 ng/mL, R² = 0.998Pass
LLOQ Precision ≤ 20% CV, Accuracy ±20%0.5 ng/mL (CV: 6.2%, Acc: 104%)Pass
Intra/Inter-run Precision ≤ 15% CV for LQC, MQC, HQC3.4% – 8.1% CV across all QCsPass
Intra/Inter-run Accuracy 85.0% – 115.0% of nominal92.5% – 108.2%Pass
Matrix Effect (IS-normalized) CV of Matrix Factor ≤ 15%MF = 0.96 (CV: 4.5%)Pass
Carry-over ≤ 20% of LLOQ in blank after ULOQ5.2% of LLOQ responsePass
Stability (Benchtop) ±15% of nominal after 24h at RT96.4% recoveryPass
Causality of Acceptance Criteria: The Matrix Factor

Why does ICH M10 mandate an IS-normalized Matrix Factor CV of ≤ 15%? In LC-MS/MS, co-eluting endogenous matrix components can outcompete the analyte for charge droplets in the ESI source, leading to unpredictable ion suppression[7]. By incorporating a stable-isotope-labeled internal standard (SIL-IS), the suppression affects both the analyte and the IS equally. The IS-normalized matrix factor ensures that this suppression ratio is consistent across different patient matrices, guaranteeing that the quantification remains trustworthy regardless of individual biological variability[6].

Conclusion

Quantifying Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate requires a robust analytical strategy to overcome the inherent challenges of triazole bioanalysis. While LC-HRMS and HPLC-UV serve specific niches, the LC-MS/MS (QqQ) platform—coupled with a rigorous SPE sample preparation and validated strictly against ICH M10 guidelines—provides the optimal balance of sensitivity, selectivity, and reliability required for clinical and preclinical drug development.

References

  • [3] LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma. PubMed / Biomed Chromatogr.3

  • [2] Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. SCIEX. 2

  • [4] LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. ZSMU. 4

  • [6] ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. ICH. 6

  • [1] Discovery of [1,2,4]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors. PMC / NIH. 1

  • [5] Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS. MDPI. 5

  • [7] Bioanalytical Method Validation M10. GCP Union. 7

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance rules, but as a system of applied chemistry. When handling functionalized heterocyclic compounds like Ethyl 3-(4-nitropheny...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance rules, but as a system of applied chemistry. When handling functionalized heterocyclic compounds like Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate , our safety protocols must reflect the specific mechanistic reactivity and physical properties of the molecule.

This guide provides a comprehensive, field-proven framework for the safe handling, operational processing, and disposal of this nitroaromatic triazole derivative.

Mechanistic Hazard Assessment & Causality

To design an effective safety protocol, we must first understand why this compound is hazardous. Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate presents specific risks derived from its molecular architecture:

  • The Nitroaromatic Moiety: The 4-nitrophenyl group is highly electrophilic. Nitroaromatics are notorious for being skin sensitizers and irritants[1]. Upon systemic absorption, they can undergo enzymatic reduction, leading to redox cycling and oxidative cellular stress.

  • The Triazole Core: While the 1,2,4-triazole ring provides structural stability, it can coordinate with biological transition metals (such as the iron in cytochrome P450 enzymes).

  • Physical State Hazards: As a crystalline solid, the primary vector for acute exposure is the inhalation of aerosolized dust during weighing and transfer. Fine organic powders can also generate electrostatic charges, posing a deflagration risk if suspended in air near an ignition source[2].

Table 1: Quantitative Hazard Summary & Causality

Hazard ClassificationGHS CodeMechanistic CausalityOperational Implication
Skin Irritation Category 2 (H315)Electrophilic nitro group reacts with nucleophilic residues in epidermal proteins[1].Mandates strictly impermeable barrier protection (Nitrile).
Eye Irritation Category 2A (H319)Fine crystalline structure causes micro-abrasions; chemical reactivity induces severe localized inflammation[1].Requires unvented or indirectly vented goggles.
Respiratory Toxicity STOT SE 3 (H335)Aerosolized particulates deposit in the upper respiratory tract, causing acute mucosal irritation[1].Prohibits open-bench handling; mandates fume hood use.
Chemical Incompatibility N/AReacts exothermically with strong oxidizing agents and strong bases[3].Requires segregated storage and dedicated waste streams.

Mandatory Personal Protective Equipment (PPE) System

Standard laboratory attire is insufficient. Every piece of PPE must function as part of a self-validating system designed to break the chain of exposure. In accordance with, the following equipment is mandatory.

Table 2: PPE Specifications and Scientific Justification

PPE ComponentSpecificationScientific Justification
Hand Protection Double-layered Nitrile (≥4 mil thickness).Nitrile provides superior resistance to incidental contact with solid organic compounds compared to latex. Double-gloving allows you to instantly shed a contaminated outer layer without exposing the skin.
Eye Protection ANSI Z87.1 Indirectly Vented Goggles.Standard safety glasses are unacceptable. Air currents from fume hoods can carry aerosolized triazole particulates around the lenses of standard glasses. Indirect venting prevents particulate ingress while mitigating fogging .
Body Protection Flame-Resistant (FR) Lab Coat with Knit Cuffs.Nitroaromatics carry inherent, albeit low, combustion risks[3]. Knit cuffs prevent the sleeves from dragging through powders and eliminate the exposed skin gap at the wrist.
Respiratory N95 / P100 Particulate Respirator.Required only if a mechanical failure occurs in the fume hood or during spill response. It effectively filters out the hazardous dust that causes STOT SE 3 respiratory irritation[1].

Step-by-Step Operational Workflow

Do not treat this compound like a benign salt. The following protocol ensures that the compound remains isolated from the operator and the broader laboratory environment.

Step 1: Environmental Validation

  • Verify that the chemical fume hood is fully operational. Use a visual indicator (like a Kimwipe taped to the sash) to confirm negative pressure. The face velocity must be between 80-120 feet per minute (fpm).

  • Clear the hood of all unnecessary equipment to prevent turbulent airflows that could aerosolize the powder.

Step 2: Equipment Preparation

  • Use anti-static weighing boats. Static electricity can cause fine nitroaromatic powders to "jump," contaminating the balance and the operator's gloves.

  • Utilize a grounded, stainless-steel spatula. Avoid plastic spatulas which easily build static charge.

Step 3: Transfer and Weighing

  • Position the analytical balance at least 6 inches inside the fume hood sash.

  • Open the reagent bottle slowly to prevent a pressure differential from ejecting dust.

  • Transfer the solid deliberately. Do not tap the spatula vigorously , as this generates microscopic airborne particulates.

  • Once weighed, immediately dissolve the compound in your target solvent (e.g., DMSO or DMF) or seal the weighing boat in a secondary container before removing it from the hood.

Step 4: Decontamination

  • Wipe down the balance and surrounding hood surface with a solvent-dampened tissue (a 70% Ethanol/Water mixture is generally effective for surface wiping).

  • Dispose of the tissue immediately in a designated solid hazardous waste container.

Emergency Spill Response & Containment Logic

If a spill occurs, your immediate priority shifts from experiment execution to environmental containment. Because this compound decomposes into toxic Nitrogen Oxides (NOx) and Carbon Monoxide (CO) under extreme heat[3], and poses a respiratory hazard as a dust[1], the response must be highly controlled.

G Start Hazard Assessment & Protocol Review PPE Don PPE: Nitrile, Goggles, Lab Coat Start->PPE Hood Execute Fume Hood Operations (>100 fpm) PPE->Hood Spill Spill Detected? Hood->Spill Clean Standard Cleanup & Surface Decon Spill->Clean No Spill Evac Isolate Area & Alert Lab Personnel Spill->Evac Yes (Spill) Waste Hazardous Waste Disposal Protocol Clean->Waste SpillPPE Upgrade PPE: P100 Respirator Evac->SpillPPE Contain Wet Containment (No Dry Sweeping) SpillPPE->Contain Contain->Waste

Workflow for safe handling and emergency spill response of nitroaromatic triazole derivatives.

Spill Execution Steps:

  • Isolate: If spilled outside the hood, immediately evacuate personnel from the immediate vicinity to prevent inhalation of dust[4].

  • Upgrade PPE: Don a P100 respirator before approaching the spill.

  • Wet Containment: NEVER dry sweep the powder. Dry sweeping aerosolizes the compound. Lightly mist the spill with water or cover it with damp absorbent pads to suppress dust formation[1].

  • Collect: Use non-sparking tools to scoop the damp powder and absorbent material into a highly visible, sealable hazardous waste container.

Disposal and Waste Management

Improper disposal of nitroaromatics can lead to dangerous cross-reactions in waste carboys.

  • Solid Waste: All contaminated gloves, wipes, and empty vials must be placed in a dedicated, clearly labeled "Hazardous Solid Waste - Toxic Organics" bin.

  • Liquid Waste: If the compound is in solution, ensure the waste carboy does not contain strong oxidizing agents (e.g., peroxides, nitric acid) or strong bases, as these are highly incompatible and can trigger exothermic degradation[3].

By adhering to this chemically-grounded approach, researchers can confidently handle Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate while maintaining absolute laboratory safety and scientific integrity.

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - Personal Protective Equipment General Requirements." US Department of Labor. [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.133 - Eye and Face Protection." US Department of Labor. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. [Link]

Sources

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